![molecular formula C12H11N3O2S B11706771 (2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11706771.png)
(2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA is a compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA typically involves the reaction of 2-oxo-2H-chromen-3-carbaldehyde with thiourea. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under controlled temperature conditions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds
Wirkmechanismus
The mechanism of action of [(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone coumarin derivatives: These compounds also contain a chromen moiety and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
(E)-N’-(1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide: This compound shares a similar chromen structure and has been studied for its antioxidant and anticancer activities.
Uniqueness
[(E)-[1-(2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA is unique due to its specific combination of a chromen moiety with a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H11N3O2S |
|---|---|
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
[(E)-1-(2-oxochromen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H11N3O2S/c1-7(14-15-12(13)18)9-6-8-4-2-3-5-10(8)17-11(9)16/h2-6H,1H3,(H3,13,15,18)/b14-7+ |
InChI-Schlüssel |
YWRLQMUSONFVRY-VGOFMYFVSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/C1=CC2=CC=CC=C2OC1=O |
Kanonische SMILES |
CC(=NNC(=S)N)C1=CC2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11706692.png)

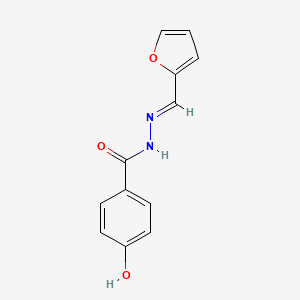
![4-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11706711.png)
![3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)
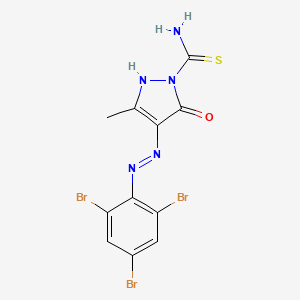
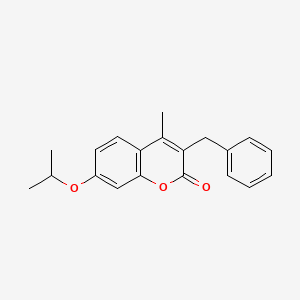
![4-[16-(3-Ethoxycarbonyl-propionyl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-yl]-4-oxo-butyric acid ethyl ester](/img/structure/B11706742.png)
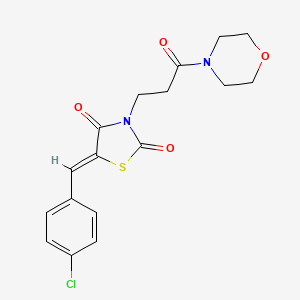
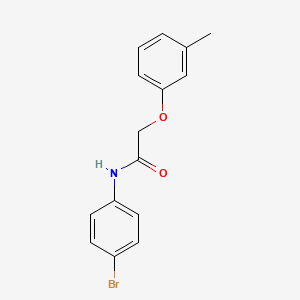
![2-bromo-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11706754.png)
![(2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B11706765.png)
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)

